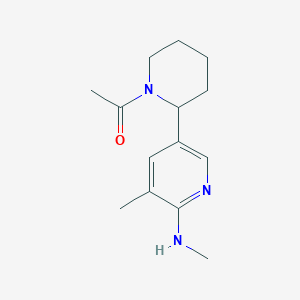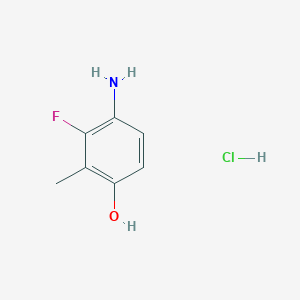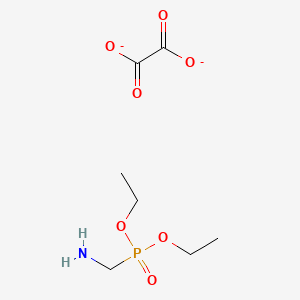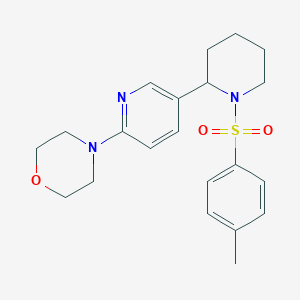
4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a morpholine ring, a pyridine ring, and a tosylated piperidine moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Tosylierung von Piperidin, gefolgt von der Bildung des Pyridinrings und der anschließenden Anlagerung des Morpholinrings. Die Reaktionsbedingungen erfordern häufig die Verwendung starker Basen, Lösungsmittel wie Dichlormethan und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, würden aber wahrscheinlich eine Skalierung der Labor-Syntheseverfahren beinhalten. Dies würde die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Sicherstellung umfassen, dass das Verfahren kostengünstig und umweltfreundlich ist.
Chemische Reaktionsanalyse
Reaktionstypen
4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Pyridinring, unter Verwendung von Reagenzien wie Natriumhydrid und Alkylhalogeniden.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren Bedingungen.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff.
Substitution: Natriumhydrid in Dimethylformamid (DMF).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann Oxidation beispielsweise zu entsprechenden Ketonen oder Carbonsäuren führen, während Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Medizin: Untersucht für sein Potenzial als pharmakologisches Mittel, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Rezeptoren oder Enzyme abzielen.
Industrie: Kann bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen chemischen Prozessen eingesetzt werden
Wirkmechanismus
Der Wirkmechanismus von 4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Ziele binden und ihre Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Ziele können je nach spezifischer Anwendung und Kontext variieren .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: May be used in the development of new materials or as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(6-Fluor-4-(5-Isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholin: Ähnliche Struktur, aber mit unterschiedlichen Substituenten, was zu unterschiedlichen biologischen Aktivitäten führt.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-on: Eine weitere Verbindung mit einem Pyridinring und einer Piperidin-Einheit, die in verschiedenen pharmakologischen Kontexten verwendet wird.
Einzigartigkeit
4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C21H27N3O3S |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
4-[5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C21H27N3O3S/c1-17-5-8-19(9-6-17)28(25,26)24-11-3-2-4-20(24)18-7-10-21(22-16-18)23-12-14-27-15-13-23/h5-10,16,20H,2-4,11-15H2,1H3 |
InChI-Schlüssel |
MRIYTYMADSTKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)

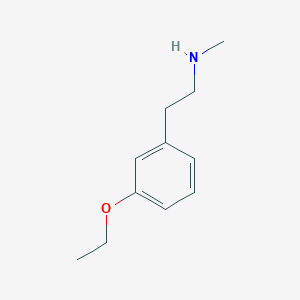

![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)
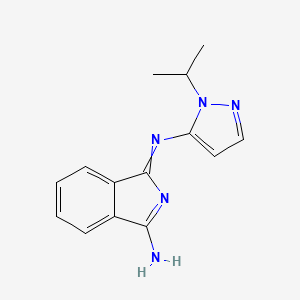
![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)

